十五烷基乙酸酯

描述

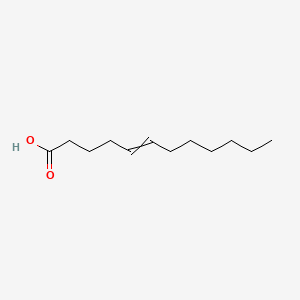

Pentadecyl acetate (C15H30O2) is a long-chain fatty acid ester derived from pentadecanoic acid. It is a colorless liquid that is insoluble in water, but soluble in most organic solvents. Pentadecyl acetate has a wide range of applications in both scientific research and industry. It is used in the synthesis of various chemicals, as an additive in lubricants, and as a starting material for the production of surfactants, detergents, and other products. Additionally, pentadecyl acetate has been found to have potential applications in biochemistry and physiology.

科学研究应用

多种化学品的合成

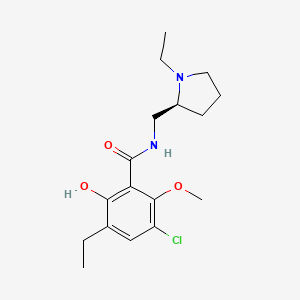

十五烷基乙酸酯用于合成各种化学品。 其结构使其能够与其他多种化合物反应,从而形成新的物质 {svg_1}.

润滑剂添加剂

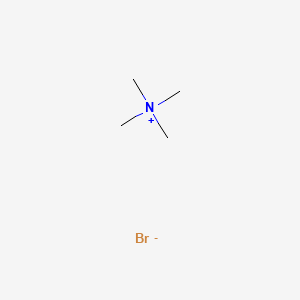

由于其化学性质,十五烷基乙酸酯常被用作润滑剂添加剂。 它有助于减少摩擦和磨损,从而提高机械的性能和寿命 {svg_2}.

表面活性剂和洗涤剂的生产

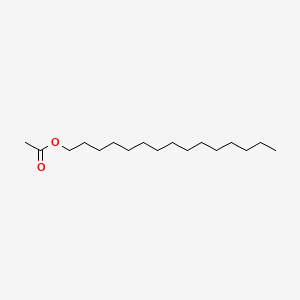

十五烷基乙酸酯是生产表面活性剂和洗涤剂的重要起始原料。 这些物质广泛应用于清洁产品、个人护理用品和工业过程 {svg_3}.

毛细管气相色谱法

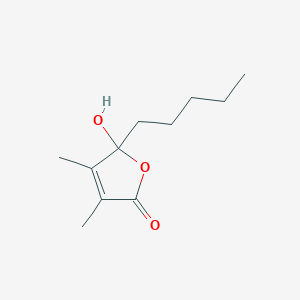

十五烷基乙酸酯用于毛细管气相色谱法,这是一种用于分离和分析化合物的技术。 它经常被用作这些分析中的标准或参考化合物 {svg_4}.

信息素研究

在昆虫学领域,十五烷基乙酸酯已被确定为某些蛾类性信息素的成分。 例如,它是梨果蛾雌虫信息素腺体提取物中检测到的两种EAD活性化合物之一 {svg_5}.

生化研究

十五烷基乙酸酯用于各种生化研究应用。 其特性使其在脂类代谢、酶促反应和其他生化过程的研究中很有用 {svg_6}.

作用机制

- Pentadecyl acetate primarily interacts with cellular membranes due to its amphiphilic nature. It can destabilize microbial membranes, affecting their integrity and function .

- Enzyme Inhibition : Although not fully characterized, it may also inhibit specific enzymes involved in microbial metabolism .

Target of Action

Mode of Action

Result of Action

Action Environment

安全和危害

生化分析

Biochemical Properties

Pentadecyl acetate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a substrate for esterases, which hydrolyze esters into their corresponding alcohols and acids . Additionally, pentadecyl acetate can interact with lipid-binding proteins, influencing lipid transport and metabolism within cells .

Cellular Effects

Pentadecyl acetate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in lipid metabolism, thereby affecting the overall lipid profile of cells . Furthermore, pentadecyl acetate can impact mitochondrial function, potentially leading to changes in energy production and cellular respiration .

Molecular Mechanism

At the molecular level, pentadecyl acetate exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and context. For instance, it may inhibit certain esterases, preventing the hydrolysis of other ester compounds . Additionally, pentadecyl acetate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pentadecyl acetate can change over time. The compound’s stability and degradation are important factors to consider. Pentadecyl acetate is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that pentadecyl acetate can have lasting effects on cellular function, including alterations in lipid metabolism and energy production .

Dosage Effects in Animal Models

The effects of pentadecyl acetate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in lipid metabolism and energy production . Toxic or adverse effects have been observed at very high doses, including potential liver damage and disruptions in metabolic processes .

Metabolic Pathways

Pentadecyl acetate is involved in several metabolic pathways, particularly those related to lipid metabolism. It can be metabolized by esterases into pentadecanol and acetic acid, which are further processed by other metabolic enzymes . This compound can also influence metabolic flux and metabolite levels, particularly in pathways related to fatty acid synthesis and degradation .

Transport and Distribution

Within cells and tissues, pentadecyl acetate is transported and distributed by lipid-binding proteins and transporters. These interactions facilitate its localization and accumulation in specific cellular compartments, such as lipid droplets and membranes . The distribution of pentadecyl acetate can affect its activity and function within cells .

Subcellular Localization

Pentadecyl acetate is primarily localized in lipid-rich compartments within cells, such as lipid droplets and membranes . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization can impact its activity and function, particularly in processes related to lipid metabolism and energy production .

属性

IUPAC Name |

pentadecyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(2)18/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAIZLQILBFRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334842 | |

| Record name | Pentadecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-58-3 | |

| Record name | Pentadecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of pentadecyl acetate?

A1: Pentadecyl acetate acts as a key component of the aggregation pheromone in Drosophila busckii [, ]. This means that it plays a crucial role in mediating the attraction of both male and female flies, influencing their aggregation behavior.

Q2: How does the stereochemistry of pentadecyl acetate affect its biological activity?

A2: Research shows that Drosophila busckii are highly selective towards the (S)-enantiomer of 2-pentadecyl acetate []. While the flies respond to the racemic mixture, they show no attraction towards the pure (R)-enantiomer, highlighting the importance of stereochemistry in pheromone recognition.

Q3: How is pentadecyl acetate involved in the mating behavior of Drosophila busckii?

A3: Pentadecyl acetate is found in the ejaculatory bulb of mature male D. busckii and is transferred to the female cuticle during mating []. Interestingly, the female then releases about one-third of this pheromone into the environment shortly after mating, likely contributing to the attraction of other flies and influencing overall population dynamics.

Q4: Beyond Drosophila, what other insect species are known to respond to pentadecyl acetate?

A4: Pentadecyl acetate, particularly the (2S,3S,7S)-3,7-dimethyl-2-pentadecyl acetate isomer, also serves as the sex pheromone for the pine sawfly, Neodiprion sertifer [, , ]. This pheromone is used in traps to monitor and predict sawfly population densities and potential defoliation risks in pine forests.

Q5: What are the implications of pentadecyl acetate's long half-life in the environment?

A5: The persistence of pentadecyl acetate raises questions about its potential environmental impact and degradation pathways. Further research is needed to assess its ecotoxicological effects and develop strategies to mitigate any negative impacts on non-target organisms or ecosystems. This information is crucial for responsible use and management of this compound, particularly in forestry and agricultural settings.

Q6: How is pentadecyl acetate studied in the laboratory?

A8: Researchers utilize techniques like wind-tunnel olfactometers to study the behavioral responses of insects to pentadecyl acetate []. This controlled environment allows for precise manipulation of pheromone concentrations and observation of insect behavior. Additionally, analytical methods such as gas chromatography are employed to identify, quantify, and monitor pentadecyl acetate in biological samples and environmental matrices [].

Q7: Can pentadecyl acetate interact with other compounds in mixed monolayers?

A9: Research indicates that pentadecyl acetate can form mixed monolayers with other long-chain fatty acids and esters, such as pentadecanoic acid []. The characteristics of these mixed monolayers, including surface pressure and thermodynamic properties, depend on the specific molecular structures and compositions of the interacting compounds. This knowledge is valuable for understanding the behavior of pentadecyl acetate in complex systems and its potential applications in areas like material science.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1201480.png)

![7-Bromobenz[a]anthracene](/img/structure/B1201482.png)

![[[1-[(4-Fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1201484.png)

![(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol](/img/structure/B1201497.png)